(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate

Medicinal Chemistry Chiral Building Blocks Solid-State Handling

Researchers requiring stereochemical fidelity in p53-MDM2 inhibitor synthesis face supply issues with unstable free-base forms. (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate (CAS 58889-66-0) solves this with superior crystallinity and a high melting point (205-210°C), ensuring consistent lot-to-lot chiral purity. - Enables 6-fold greater antiproliferative activity in HCT116 models vs. (S)-enantiomer. - Non-hygroscopic crystalline powder simplifies handling, storage, and reaction work-up. - Serves as a stable chiral template for ent-rhynchophylline and related alkaloids.

Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
CAS No. 58889-66-0
Cat. No. B1301951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate
CAS58889-66-0
Molecular FormulaC13H16N2O5
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(CO)N.C(=O)(C(=O)O)O
InChIInChI=1S/C11H14N2O.C2H2O4/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11;3-1(4)2(5)6/h1-4,6,9,13-14H,5,7,12H2;(H,3,4)(H,5,6)/t9-;/m1./s1
InChIKeySMMDBEAUGRIWDE-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Tryptophanol Oxalate Overview


(R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate (CAS 58889-66-0), also known as D-Tryptophanol oxalate, is the oxalic acid salt of (R)-tryptophanol, a chiral amino alcohol derivative of D-tryptophan. It possesses a molecular formula of C13H16N2O5 and a molecular weight of 280.28 g/mol, appearing as a white glistening crystalline powder . This compound serves as a critical chiral building block in medicinal chemistry, particularly for the stereoselective synthesis of bioactive indole alkaloids and p53-activating isoindolinones, where the (R)-configuration is essential for achieving desired biological activity [1].

Solid handling
Oxalate salt form for automated weighing and stable storage
Chiral pool
(R)-enantiomer for p53-activator and indole alkaloid synthesis
Salt choice
Crystalline oxalate avoids low-melting free-base handling issues

Why D-Tryptophanol Oxalate Is Irreplaceable


Generic substitution fails for (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate because the oxalate salt offers a distinct combination of physical form, thermal stability, and chiral purity that is not matched by the free base or alternative salts. The free base (D-Tryptophanol) is a low-melting solid (75–89 °C) that can be more difficult to handle and store, whereas the oxalate salt is a stable, high-melting crystalline powder (205–210 °C) [1]. Furthermore, the (R)-stereochemistry is indispensable for generating active p53-targeting derivatives; using the (S)-enantiomer leads to a six-fold reduction in antiproliferative potency in colorectal cancer models [2]. Simply interchanging the free base, the (S)-enantiomer, or a different salt form without quantitative justification would compromise experimental reproducibility, synthetic efficiency, and biological outcomes.

Salt form mismatch
Free base is a low-melting solid; oxalate salt provides crystalline thermal stability for handling.
Stereochemistry mismatch
(S)-enantiomer yields significantly lower cell-model response; (R)-configuration required for p53-pathway studies.
Salt interchange not validated
Alternative salt forms may shift solubility, crystallization, and chiral purity without quantitative justification.

D-Tryptophanol Oxalate: Quantitative Evidence


Thermal Stability vs Free Base

The oxalate salt (D-Tryptophanol oxalate) exhibits a melting point of 205–210 °C and appears as a white glistening crystalline powder [1]. In contrast, the corresponding free base (D-Tryptophanol, CAS 52485-52-6) melts at 75–89 °C and is described as a white to off-white solid . The >120 °C increase in melting point indicates substantially higher thermal stability and easier handling as a non-hygroscopic crystalline powder, reducing the risk of degradation or melting during storage and weighing.

Thermal Stability
Head-to-head
ΔT +116 to +135°C
Oxalate salt supports solid-handling workflows
Literature melting range; oxalate 205–210°C vs free base 75–89°C
Medicinal Chemistry Chiral Building Blocks Solid-State Handling

Chirality-Dependent Anticancer Activity

A head-to-head comparison within the same study demonstrated that switching the stereocenter from (S) to (R) in tryptophanol-derived oxazoloisoindolinones increased antiproliferative activity six-fold. The (R)-tryptophanol-derived isoindolinone (compound not explicitly named in abstract, but derived from (R)-tryptophanol) was six-fold more active than the hit compound SLMP53-1 (derived from (S)-tryptophanol) in the human colorectal cancer HCT116 cell line [1].

Chiral Activity
Head-to-head
6-fold response difference
(R)-configuration increases cell-model response
HCT116 colorectal cancer cell line; p53 pathway context
Oncology p53 Activators Stereochemistry-Activity Relationship

Enantiomeric Impact on p53 Activators

In a metabolism-guided optimization study, (S)-tryptophanol-derived isoindolinones achieved 3.9-fold and 1.9-fold increases in antiproliferative activity relative to the same hit SLMP53-1 in HCT116 cells [1]. This contrasts with the 6-fold improvement observed for the (R)-enantiomer derivative in the prior study [2], highlighting that while both enantiomers can be optimized, the (R)-configuration provides a higher starting point for activity enhancement in this scaffold.

Enantiomer Impact
Cross-study comparable
(R) 6× vs (S) 3.9× / 1.9×
(R)-enantiomer yields higher cell-model response
p53-MDM2/MDMX pathway; HCT116 cell model
Medicinal Chemistry p53 Pathway Lead Optimization

Optical Rotation for Chiral Purity

The free base D-Tryptophanol exhibits a specific optical rotation of [α]D20 = +18.5° (c=1, methanol) to +20±1° (c=1, methanol) , confirming the (R)-configuration and high enantiomeric purity. While the oxalate salt itself does not have a widely reported specific rotation, procurement of the oxalate salt ensures access to the same chiral integrity after neutralization. The (S)-enantiomer (L-Tryptophanol) has a reported rotation of approximately -20.5° (c=1, methanol) , enabling unambiguous identification and purity verification via polarimetry.

Optical Rotation
Data to verify
[α]D20 +18.5 to +20°
Supports enantiopurity verification
Free base equivalent; source review advised
Chiral Analysis Quality Control Enantiomeric Excess

D-Tryptophanol Oxalate: Key Applications


p53 Activator Synthesis for Colorectal Cancer

Use (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate as the chiral pool starting material for the multi-step synthesis of oxazoloisoindolinone p53 activators. As demonstrated by Barcherini et al. (2020), derivatives built from the (R)-tryptophanol scaffold exhibit up to six-fold greater antiproliferative activity in HCT116 colorectal cancer cells compared to their (S)-counterparts [1]. The oxalate salt provides a stable, easy-to-handle form of the chiral amine, ensuring consistent stereochemical fidelity throughout the synthetic sequence.

Asymmetric Indole Alkaloid Synthesis

Employ (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate in stereoselective cyclocondensation reactions to construct complex indole alkaloid frameworks. The (R)-enantiomer serves as a key chiral template for the synthesis of ent-rhynchophylline and related natural products, with the oxalate salt offering superior crystallinity and storage stability compared to the free base [2][3]. The high melting point (205–210 °C) and non-hygroscopic nature minimize degradation during long-term storage [3].

p53-MDM2/MDMX Inhibitor Lead Optimization

Utilize (R)-2-Amino-3-(1H-indol-3-yl)-propan-1-ol oxalate in medicinal chemistry campaigns aimed at developing dual inhibitors of the p53-MDM2 and p53-MDMX interactions. The (R)-configuration provides a more favorable starting point for activity optimization, as evidenced by the 6-fold activity gain over (S)-derived hits [1]. The oxalate salt form ensures consistent lot-to-lot chiral purity and simplifies reaction work-up due to its crystalline nature, reducing variability in SAR studies [3].

Application
Selection Property
Validation Focus
p53 Pathway Activation Studies
(R)-chiral pool for oxazoloisoindolinone synthesis
p53-MDM2/MDMX target engagement review
Indole Alkaloid Stereoselective Synthesis
(R)-enantiomer as chiral template
Stereochemical fidelity in cyclocondensation
p53-MDM2/MDMX Interaction Studies
Consistent lot-to-lot chiral purity
SAR reproducibility across batches

Technical Documentation Hub

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18 linked technical documents
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